molecular formula C18H19F21INO3 B12741238 (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide CAS No. 93776-17-1

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide

Cat. No.: B12741238
CAS No.: 93776-17-1
M. Wt: 823.2 g/mol
InChI Key: MUAOZRGEITXUSH-UHFFFAOYSA-M
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Description

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is a complex fluorinated compound. It is characterized by its long perfluorinated carbon chain and the presence of both hydroxy and ammonium functional groups. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide typically involves multiple steps One common method starts with the preparation of the perfluorinated carbon chain, which is then functionalized with hydroxy groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes, followed by precise functionalization steps. The use of specialized reactors and controlled environments ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It is also employed in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.

Biology

In biological research, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is used in the study of cell membranes and lipid bilayers. Its unique properties allow it to interact with biological membranes in ways that can be useful for understanding membrane dynamics and function.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its ability to form stable emulsions and interact with biological membranes makes it a candidate for delivering hydrophobic drugs to specific targets within the body.

Industry

Industrially, this compound is used in the production of coatings, lubricants, and other materials that require high chemical resistance and stability. Its fluorinated nature provides excellent resistance to solvents and other harsh chemicals.

Mechanism of Action

The mechanism by which (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide exerts its effects is primarily related to its amphiphilic structure. The long perfluorinated chain interacts with hydrophobic environments, while the hydroxy and ammonium groups interact with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions and interact with biological membranes. Molecular targets and pathways involved include lipid bilayers and membrane proteins, where the compound can alter membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine

Uniqueness

Compared to similar compounds, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is unique due to its combination of hydroxy and ammonium groups. This combination provides additional functionality and versatility in various applications, making it more effective as a surfactant, emulsifier, and reagent in both research and industrial settings.

Properties

CAS No.

93776-17-1

Molecular Formula

C18H19F21INO3

Molecular Weight

823.2 g/mol

IUPAC Name

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)-bis(2-hydroxyethyl)-methylazanium;iodide

InChI

InChI=1S/C18H19F21NO3.HI/c1-40(2-4-41,3-5-42)7-8(43)6-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39;/h8,41-43H,2-7H2,1H3;1H/q+1;/p-1

InChI Key

MUAOZRGEITXUSH-UHFFFAOYSA-M

Canonical SMILES

C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-]

Origin of Product

United States

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